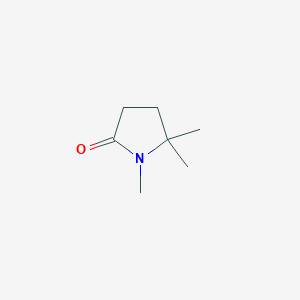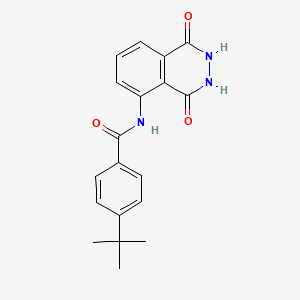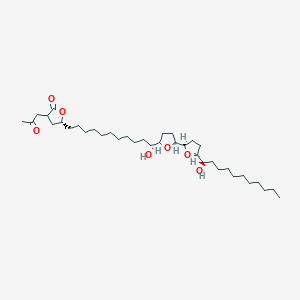
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with phenyl and piperidinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of phenyl and piperidinyl groups. Common reagents used in these reactions include chlorinating agents, phenylboronic acid, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
化学反応の分析
Types of Reactions
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the substituent groups, leading to a variety of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds.
科学的研究の応用
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its therapeutic potential, including its ability to interact with biological targets and pathways.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
The mechanism of action of (6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a therapeutic compound.
類似化合物との比較
Similar Compounds
(6,8-Dichloro-2-phenylquinolin-4-yl)(piperidin-2-yl)methanol: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Quinine: Another antimalarial compound, quinine features a quinoline core with distinct substituent groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s combination of phenyl and piperidinyl groups distinguishes it from other quinoline derivatives, potentially leading to novel applications and effects.
特性
分子式 |
C21H20Cl2N2O |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
(6,8-dichloro-2-phenylquinolin-4-yl)-piperidin-2-ylmethanol |
InChI |
InChI=1S/C21H20Cl2N2O/c22-14-10-15-16(21(26)18-8-4-5-9-24-18)12-19(13-6-2-1-3-7-13)25-20(15)17(23)11-14/h1-3,6-7,10-12,18,21,24,26H,4-5,8-9H2 |
InChIキー |
ALUZCFMOHFZLKV-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC=CC=C4)O |
同義語 |
6,8-dichloro-2-phenyl-alpha-2-piperidyl-4-quinolinemethanol SN 10275 WR 7930 WR 7930, monohydrochloride WR-7930 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1199429.png)








![4-[[4-(Ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy]benzoic acid ethyl ester](/img/structure/B1199445.png)




